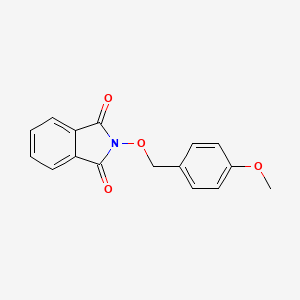

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-12-8-6-11(7-9-12)10-21-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVUKOYOPFEIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-methoxybenzylamine under reflux conditions in an appropriate solvent such as toluene. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione, also known as this compound, has the molecular formula C16H13NO4 . Research indicates its involvement in various chemical processes and potential applications, particularly in medicinal chemistry and synthesis.

Synthesis and Chemical Processes:

- Production of Isoindoline-1,3-dione Compounds Processes for preparing isoindoline-1,3-dione compounds may involve reacting a compound of Formula Ia with a 3-aminopiperidine-2,6-dione salt, such as 3-aminopiperidine-2,6-dione hydrochloride, in the presence of a base like triethylamine, and a solvent such as acetic acid, at elevated temperatures (e.g., around 120°C) .

- Hydroxyl Protecting Group Removal The production of isoindoline-1,3-dione compounds may also include removing a hydroxyl protecting group to yield hydroxyl . This deprotection can be performed using an acid, such as a Lewis acid like AlCl3, AlBr3, BCl3, or BBr3 . BCl3 or BBr3 are acids that can be used for deprotection .

- Synthesis of Indane-1,3-Dione Derivatives Indane-1,3-dione derivatives can be synthesized through tert-butylisocyanide insertion, starting from 1-(2-bromophenyl)-2-phenylethanone . After hydrochloric acid hydrolysis, indane-1,3-diones substituted at the 2-position with aromatic rings can be obtained, with reaction yields ranging from 61% to 75% . Indane-1,3-dione with aliphatic substitutes at the 2-position can also be prepared, starting from 1-(2-bromophenyl)ethan-1-one derivatives .

Medicinal Chemistry Applications:

- Anti-Alzheimer Agents Isoindoline-1,3-dione derivatives are important compounds in medicinal chemistry due to their various biological activities, including acetylcholinesterase (AChE) inhibitory activity . A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids have been designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .

- AChE Inhibition Isoindoline-1,3-dione derivatives have demonstrated moderate to good AChE inhibitory effects, with some results exceeding those of rivastigmine . Molecular modeling studies suggest that potent compounds can interact with both catalytic and peripheral active sites of the enzyme . Some compounds have also shown a neuroprotective effect against H2O2-induced cell death in PC12 neurons .

- Other Biological Activities Isoindoline-1,3-dione derivatives possess various biological activities, such as anticancer, anti-inflammatory, monoamine oxidase-B inhibitory potency, α-glucosidase inhibitory, anti-amyloid-β aggregation, and antiepileptic activity .

Other Applications:

- Versatile Building Block Indane-1,3-dione is a versatile building block used in numerous applications, ranging from biosensing and bioimaging to electronics .

- Functionalization with Cyano Groups Indane-1,3-dione can be functionalized with cyano groups via a Knoevenagel reaction of malononitrile . The dicyano compound can be obtained at room temperature, while the tetracyano one is synthesized by heating the reaction media .

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the receptor’s allosteric site, modulating its activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Key Observations :

- The 4-methoxybenzyl derivative exhibits superior synthetic efficiency (81% yield) compared to the 4-fluoro analog (31%) .

- Electron-donating groups (e.g., -OCH3) enhance resonance stabilization, reflected in upfield shifts for aromatic protons (δ 6.77 vs. δ 7.06 in the fluoro analog) .

Aminoalkyl-Substituted Derivatives

Key Observations :

- The 4-methoxybenzylamino derivative (Compound 7) achieves the highest yield (36.6%), likely due to favorable steric and electronic effects compared to ortho-substituted or halogenated analogs .

Piperidinyl and Complex Derivatives

Key Observations :

- Despite moderate yields (40–70%), the 4-methoxy derivative (4e) exhibits the highest purity (98.6%), suggesting enhanced crystallinity or stability .

- Meta-substitution (5e) increases melting points, likely due to altered packing efficiency .

Structural and Functional Insights

- Biological Relevance : Derivatives with 4-methoxybenzyl groups are intermediates in synthesizing PROTACs (e.g., compound 158 in ) and enzyme inhibitors (e.g., acetylcholinesterase inhibitors in ), highlighting their versatility in medicinal chemistry .

Biological Activity

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which has garnered attention for its diverse biological activities. This compound is characterized by its methoxybenzyl group attached to the isoindoline core, which contributes to its unique chemical properties and potential therapeutic applications.

The primary target of this compound is the human dopamine receptor D2 . The compound interacts with key amino acid residues at the allosteric binding site, influencing dopaminergic pathways that are critical in various neurological processes and disorders such as Parkinson's disease and schizophrenia.

Pharmacokinetics

In silico analyses indicate that isoindolines possess favorable pharmacokinetic properties, suggesting good absorption and distribution characteristics. These findings support further investigation into their therapeutic potential.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Studies have shown that derivatives of isoindole-1,3-dione exhibit inhibitory effects on cancer cell lines, including A549 (lung adenocarcinoma). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 116.26 μM against A549 cells .

- Neuroprotective Effects : The interaction with dopamine receptors suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Properties : Research has indicated that certain isoindoline derivatives exhibit antimicrobial activity. For instance, derivatives have shown MIC values against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various isoindole derivatives in vivo using xenograft models. Mice were treated with different compounds derived from isoindole-1,3-dione. The results indicated significant tumor growth inhibition compared to controls, highlighting the therapeutic potential of these compounds in oncology .

Case Study 2: Neuroprotective Potential

Research focusing on the neuroprotective effects of this compound demonstrated its ability to modulate dopamine receptor activity. This modulation may provide benefits in conditions characterized by dopaminergic dysfunction.

Data Summary

| Biological Activity | IC50/Effect | Notes |

|---|---|---|

| Anticancer (A549 Cells) | 116.26 μM | Significant cytotoxicity observed |

| Neuroprotective | Modulates D2 Receptor | Potential for neurodegenerative disease treatment |

| Antimicrobial | MIC against M. tuberculosis | Promising for bacterial infections |

Q & A

Basic: What are the standard synthetic routes for preparing 2-((4-methoxybenzyl)oxy)isoindoline-1,3-dione and its derivatives?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with methoxybenzyl groups are often prepared by reacting epoxide intermediates (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) with substituted benzylamines under basic conditions (e.g., K₂CO₃ in n-propanol) . Yields vary depending on substituents; electron-donating groups like methoxy may improve reactivity. Characterization relies on ¹H/¹³C NMR, HRMS, and melting point analysis to confirm purity (>95%) and structural integrity .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound derivatives?

Answer:

Low yields (e.g., 26–40% in some cases) may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Use phase-transfer catalysts or mild bases (e.g., pyridine) to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

- Temperature control : Lower temperatures (0–25°C) can suppress epoxide ring-opening side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include methoxy protons at δ ~3.7–3.8 ppm and aromatic protons (J = 8–9 Hz for para-substituted benzyl groups) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR : Stretching vibrations for C=O (1770–1700 cm⁻¹) and ether linkages (1250–1150 cm⁻¹) .

Advanced: How can structural ambiguities in derivatives be resolved using advanced analytical methods?

Answer:

- X-ray crystallography : Determines absolute configuration and bond angles (e.g., monoclinic crystal system with space group P2₁ for related compounds) .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., aliphatic protons near the isoindoline core) .

- DFT calculations : Predicts chemical shifts and coupling constants to validate experimental NMR data .

Basic: What biological activities have been reported for this compound derivatives?

Answer:

- Anti-Alzheimer activity : Derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values in the micromolar range .

- Tyrosinase inhibition : Substituted analogs (e.g., triazole derivatives) show competitive inhibition (IC₅₀ ~26 μM) .

- Anti-inflammatory potential : Thalidomide-like derivatives modulate TNF-α in psoriasis models .

Advanced: How should researchers design assays to evaluate contradictory bioactivity data across derivatives?

Answer:

- Dose-response validation : Test compounds at multiple concentrations (e.g., 0.1–100 μM) to rule out false positives .

- Kinetic analysis : Determine inhibition mechanisms (competitive/uncompetitive) using Lineweaver-Burk plots .

- Cellular models : Validate in vitro activity in primary cell lines (e.g., neuronal cells for AChE inhibitors) to assess physiological relevance .

Advanced: What strategies are employed to study structure-activity relationships (SAR) in this compound class?

Answer:

- Substituent variation : Compare methoxy, chloro, and bromo groups at the benzyl position to assess electronic effects on activity .

- Scaffold hopping : Replace isoindoline-1,3-dione with phthalimide or naphthalimide cores to probe steric tolerance .

- Molecular docking : Map binding interactions (e.g., hydrogen bonds with tyrosinase His263) to guide rational design .

Advanced: How is this compound utilized in PROTAC development?

Answer:

The compound serves as an E3 ligase ligand-linker conjugate (e.g., Thalidomide-O-C6-NH₂ hydrochloride) in PROTACs. Key steps:

- Linker optimization : Adjust alkyl/ether chain length (e.g., C6) to balance solubility and target engagement .

- Bifunctional conjugation : Couple via amidation or click chemistry to warhead molecules (e.g., BET inhibitors) .

- Degradation assays : Validate efficacy using Western blotting for target proteins (e.g., FKBP12F36V) in cell lysates .

Basic: What computational tools are recommended for predicting physicochemical properties of this compound?

Answer:

- LogP/PSA : Use Molinspiration or ChemDraw to estimate lipophilicity (LogP ~1.7) and polar surface area (~54 Ų) .

- ADMET prediction : SwissADME or pkCSM evaluates bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular geometries?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.